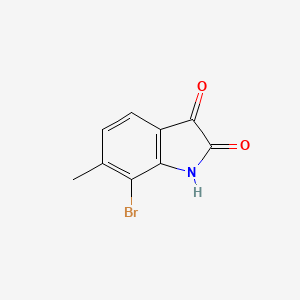

7-Bromo-6-methylindoline-2,3-dione

Übersicht

Beschreibung

7-Bromo-6-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.05 . It is used in research .

Molecular Structure Analysis

The molecular structure of 7-Bromo-6-methylindoline-2,3-dione is represented by the formula C9H6BrNO2 . The InChI code for this compound is 1S/C9H6BrNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis

7-Bromo-6-methylindoline-2,3-dione is a solid compound that should be stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen

Biosensing Applications

“7-Bromo-6-methylindoline-2,3-dione” has potential applications in the field of biosensing . As a derivative of indane-1,3-dione, it can be utilized as a building block in the design of biosensors. These biosensors can detect biological analytes by producing a measurable signal, often in the form of a color change or electrical output. The compound’s reactivity and ability to form complexes with various biomolecules make it a candidate for developing sensitive and selective biosensing devices.

Bioactivity and Medicinal Chemistry

Indoline derivatives, including “7-Bromo-6-methylindoline-2,3-dione”, are known for their bioactivity . They have been studied for their potential use in medicinal chemistry, particularly in the design of biologically active molecules. This compound could serve as a synthetic intermediate in the creation of new drugs, with applications ranging from antiviral to anticancer therapies.

Bioimaging

In bioimaging, “7-Bromo-6-methylindoline-2,3-dione” could be used to develop fluorescent probes . These probes can help visualize biological processes at the cellular or molecular level. The compound’s structure allows for the possibility of creating probes that emit light in response to specific biological triggers, aiding in the diagnosis and study of diseases.

Electronics

The electronic applications of “7-Bromo-6-methylindoline-2,3-dione” stem from its role as an electron acceptor . It can be incorporated into the design of organic electronics, such as organic photovoltaics or light-emitting diodes (LEDs). Its ability to participate in charge-transfer processes makes it valuable for developing materials that require controlled electrical properties.

Photopolymerization

This compound has potential use in photopolymerization processes . It can act as a photoinitiator, starting the polymerization of monomers when exposed to light. This application is particularly relevant in the fields of 3D printing and the fabrication of photocomposites, where precise control over the polymerization process is essential.

Optical Sensing and Non-Linear Optical Applications

“7-Bromo-6-methylindoline-2,3-dione” may find applications in optical sensing due to its structural properties that allow interaction with light . Additionally, its potential in non-linear optical applications could be explored for creating materials that respond to high-intensity light fields, useful in devices like optical switches or modulators .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an appropriate waste disposal facility) .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 7-bromo-6-methylindoline-2,3-dione, can bind with high affinity to multiple receptors . This suggests that 7-Bromo-6-methylindoline-2,3-dione may have multiple targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, potentially leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that multiple pathways could be affected .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of 7-Bromo-6-methylindoline-2,3-dione at the molecular and cellular level are diverse .

Eigenschaften

IUPAC Name |

7-bromo-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJTTXFAQSTPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-6-methylindoline-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)